3-(Ethylthio)propanoyl chloride
Overview
Description
3-(Ethylthio)propanoyl chloride is an organic compound with the molecular formula C5H9ClOS. It is a derivative of propanoyl chloride, where an ethylthio group replaces one of the hydrogen atoms on the carbon chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Ethylthio)propanoyl chloride can be synthesized through the reaction of 3-(ethylthio)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reaction between 3-(ethylthio)propanoic acid and thionyl chloride is carefully controlled to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid is used under mild conditions.
Reduction: Lithium aluminum hydride is used under anhydrous conditions.
Major Products:
Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
3-(Ethylthio)propanoyl chloride is utilized in various scientific research applications due to its reactivity and versatility:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the synthesis of potential drug candidates and in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The ethylthio group can also undergo oxidation and reduction reactions, leading to the formation of sulfoxides, sulfones, and alcohols. These reactions are facilitated by the presence of the reactive acyl chloride group, which acts as an electrophile in nucleophilic substitution reactions.
Comparison with Similar Compounds
Propanoyl Chloride: Similar in structure but lacks the ethylthio group.
3-(Methylthio)propanoyl Chloride: Similar but with a methylthio group instead of an ethylthio group.
3-(Phenylthio)propanoyl Chloride: Similar but with a phenylthio group instead of an ethylthio group.
Uniqueness: 3-(Ethylthio)propanoyl chloride is unique due to the presence of the ethylthio group, which imparts distinct reactivity and properties compared to other acyl chlorides. The ethylthio group can undergo specific oxidation and reduction reactions, making this compound valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-ethylsulfanylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPUUNSUMRICST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5944-02-5 | |
Record name | 3-(ethylsulfanyl)propanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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